1-[2-Hydroxy-3-(4-phenoxyphenoxy)propyl]-3-(2-methylpropanoyl)-1H-indole-5-carboxylic acid
Overview
Description
CAY10641 is a chemical compound known for its role as an inactive alcohol derivative of a highly potent cytosolic phospholipase A2 alpha inhibitor. Cytosolic phospholipase A2 alpha specifically catalyzes the hydrolysis of arachidonic acid from the sn-2-ester position of membrane phospholipids, playing a central role in initiating the synthesis of prostaglandins and leukotrienes, both important mediators of the inflammatory process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CAY10641 involves multiple steps, starting with the preparation of the core indole structure. The key steps include:
Formation of the Indole Core: The indole core is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Functionalization: The indole core is then functionalized with various substituents, including the hydroxypropyl and phenoxyphenoxy groups.
Final Assembly: The final step involves the coupling of the functionalized indole core with the appropriate carboxylic acid derivative to form CAY10641.
Industrial Production Methods
Industrial production of CAY10641 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
CAY10641 undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group in CAY10641 can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups in CAY10641 can be reduced to form alcohols.
Substitution: The phenoxy groups in CAY10641 can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkoxides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carbonyl groups can yield alcohols .
Scientific Research Applications
CAY10641 has several scientific research applications, including:
Chemistry: Used as a reference compound in studies involving cytosolic phospholipase A2 alpha inhibitors.
Biology: Used in studies investigating the role of cytosolic phospholipase A2 alpha in cellular processes.
Medicine: Investigated for its potential anti-inflammatory effects in various disease models.
Industry: Used in the development of new pharmaceuticals targeting inflammatory pathways
Mechanism of Action
CAY10641 exerts its effects by inhibiting the activity of cytosolic phospholipase A2 alpha. This enzyme specifically catalyzes the hydrolysis of arachidonic acid from the sn-2-ester position of membrane phospholipids, initiating the synthesis of prostaglandins and leukotrienes. By inhibiting this enzyme, CAY10641 reduces the production of these inflammatory mediators, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
CAY10502: Another potent cytosolic phospholipase A2 alpha inhibitor with similar anti-inflammatory effects.
CAY10505: A structurally related compound with similar biological activity.
Uniqueness
CAY10641 is unique due to its specific structural features, including the hydroxypropyl and phenoxyphenoxy groups, which contribute to its high potency and selectivity as a cytosolic phospholipase A2 alpha inhibitor .
Properties
IUPAC Name |
1-[2-hydroxy-3-(4-phenoxyphenoxy)propyl]-3-(2-methylpropanoyl)indole-5-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO6/c1-18(2)27(31)25-16-29(26-13-8-19(28(32)33)14-24(25)26)15-20(30)17-34-21-9-11-23(12-10-21)35-22-6-4-3-5-7-22/h3-14,16,18,20,30H,15,17H2,1-2H3,(H,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEJDYFVYZETDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CN(C2=C1C=C(C=C2)C(=O)O)CC(COC3=CC=C(C=C3)OC4=CC=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676988 | |
Record name | 1-[2-Hydroxy-3-(4-phenoxyphenoxy)propyl]-3-(2-methylpropanoyl)-1H-indole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233706-89-2 | |
Record name | 1-[2-Hydroxy-3-(4-phenoxyphenoxy)propyl]-3-(2-methylpropanoyl)-1H-indole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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